molecular formula C7H4Cl3NO3 B13166604 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene

1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene

Cat. No.: B13166604
M. Wt: 256.5 g/mol
InChI Key: LZLKUYJDWMOVCO-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO3 It is a halogenated aromatic compound that features both nitro and chloromethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene typically involves the chlorination of 2-(chloromethoxy)-5-nitrobenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at a temperature range of 0-50°C to control the rate of chlorination and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by chlorination, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethoxy group may also participate in metabolic transformations, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene is unique due to the presence of both nitro and chloromethoxy groups on the benzene ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4Cl3NO3

Molecular Weight

256.5 g/mol

IUPAC Name

1,3-dichloro-2-(chloromethoxy)-5-nitrobenzene

InChI

InChI=1S/C7H4Cl3NO3/c8-3-14-7-5(9)1-4(11(12)13)2-6(7)10/h1-2H,3H2

InChI Key

LZLKUYJDWMOVCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCl)Cl)[N+](=O)[O-]

Origin of Product

United States

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